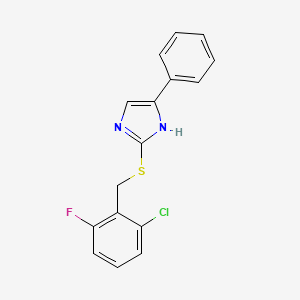

2-((2-chloro-6-fluorobenzyl)thio)-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2S/c17-13-7-4-8-14(18)12(13)10-21-16-19-9-15(20-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZIPGFWPDPEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-((2-Chloro-6-fluorobenzyl)thio)-5-phenyl-1H-imidazole

Core Imidazole Ring Formation via Condensation Reactions

The construction of the 5-phenyl-1H-imidazole scaffold typically begins with condensation reactions between aromatic aldehydes and diamines. A study by Chatchawan et al. demonstrated that 2-phenyl-1H-benzimidazole derivatives can be synthesized via the reaction of o-phenylenediamine with substituted benzaldehydes under mild acidic conditions. Adapting this approach, the 5-phenyl group could be introduced by substituting the aldehyde component with benzaldehyde derivatives. For instance, reacting benzaldehyde with a diamine precursor in the presence of ammonium acetate or another mild acid catalyst could yield the imidazole core.

Key to this step is maintaining precise pH control, as highlighted in a patent describing the synthesis of 2-butyl-4-chloro-5-formylimidazole. Excessive acidity or alkalinity during condensation risks generating byproducts, such as dimeric species or over-oxidized intermediates. Optimizing the pH between 6.0–7.5, as recommended in the patent, ensures high regioselectivity and minimizes side reactions.

Thioether Functionalization at Position 2

Introducing the (2-chloro-6-fluorobenzyl)thio group at position 2 of the imidazole ring requires a nucleophilic substitution or thiol-disulfide exchange. A PubChem entry for a structurally related compound, 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide, suggests that thioether formation can be achieved by reacting a mercapto-imidazole intermediate with 2-chloro-6-fluorobenzyl chloride. This reaction likely proceeds in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) with a base such as potassium carbonate to deprotonate the thiol group and facilitate nucleophilic attack.

Optimization of Thiol-Alkylation Conditions

- Solvent Selection : DMF or DMSO enhances solubility of both reactants and stabilizes the transition state through polar interactions.

- Temperature : Moderate heating (50–80°C) accelerates the reaction without promoting decomposition.

- Stoichiometry : A 1:1 molar ratio of mercapto-imidazole to 2-chloro-6-fluorobenzyl chloride minimizes di-alkylation byproducts.

Alternative Pathways and Post-Synthetic Modifications

Sequential Alkylation and Sulfur Incorporation

An alternative strategy involves pre-functionalizing the benzyl component before imidazole ring closure. For example, 2-chloro-6-fluorobenzyl mercaptan could be synthesized via reduction of the corresponding disulfide or through Grignard reagent addition to elemental sulfur. Subsequent condensation with a phenyl-containing diamine and aldehyde would yield the target compound. This method avoids handling unstable thiol intermediates but requires stringent anhydrous conditions to prevent oxidation.

De Novo Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) offer a one-pot route to complex imidazole derivatives. A hypothetical MCR could involve:

- Benzaldehyde (for the 5-phenyl group)

- 2-Chloro-6-fluorobenzyl thiol (for the thioether side chain)

- Ammonium acetate and a diketone (e.g., glyoxal) as cyclization agents

This approach, inspired by the preparation of 2-butyl-4-chloro-5-formylimidazole, would require careful optimization of reagent ratios and reaction time to ensure proper cyclization.

Analytical Characterization and Quality Control

Spectroscopic Identification

- 1H NMR : The aromatic protons of the phenyl and benzyl groups resonate between δ 7.12–7.98 ppm, while the N–H proton of the imidazole ring appears as a singlet near δ 12.7–12.9 ppm. The methylene protons of the benzylthio group (SCH2) typically show as a triplet at δ 4.0–4.3 ppm due to coupling with adjacent fluorinated and chlorinated aromatic protons.

- 13C NMR : The imidazole carbons appear at δ 110–161 ppm, with the quaternary carbon adjacent to sulfur at δ 40–45 ppm. The CF3 group in related compounds produces a quartet at δ 120–127 ppm (J = 272 Hz), though this may vary for chloro-fluoro substituents.

- FTIR : Stretching vibrations for C═N and C═C bonds appear at 1670–1608 cm⁻¹ and 1591–1522 cm⁻¹, respectively. The absence of N–H stretches near 3400 cm⁻¹ confirms successful alkylation.

Purity Assessment via Chromatography

High-performance liquid chromatography (HPLC) with UV detection at 240–300 nm is recommended for assessing purity, as imidazole derivatives exhibit strong absorption in this range. Reverse-phase columns (C18) using acetonitrile-water gradients effectively separate the target compound from byproducts.

Challenges and Mitigation Strategies

Byproduct Formation During Thioether Synthesis

Compounds with free thiol groups are prone to oxidation, forming disulfide dimers. Adding reducing agents like tris(2-carboxyethyl)phosphane (TCEP) or conducting reactions under inert atmosphere (N2/Ar) suppresses this issue.

Regioselectivity in Imidazole Substitution

The unsymmetrical nature of imidazole raises the risk of obtaining regioisomers. Nuclear Overhauser effect (NOE) spectroscopy can differentiate between substitution patterns, but synthetic controls—such as using pre-functionalized building blocks—are more practical for large-scale production.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

The patent CN103214420A emphasizes the use of inexpensive catalysts like phosphorus oxychloride (POCl3) for formylation steps. Analogously, substituting costly palladium catalysts with copper(I) iodide in cross-coupling reactions could reduce production costs for the benzylthio component.

Waste Management

Chlorinated byproducts require neutralization with aqueous sodium bicarbonate before disposal. Fluorinated waste demands specialized handling due to environmental persistence, necessitating partnerships with certified treatment facilities.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-6-fluorobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Sodium hydride, potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((2-chloro-6-fluorobenzyl)thio)ethan-1-amine

- 2-((2-chloro-6-fluorobenzyl)thio)acetohydrazide

- 2-((2-chloro-6-fluorobenzyl)thio)acetamide

Uniqueness

2-((2-chloro-6-fluorobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific structural features, such as the presence of both a benzylthio group and an imidazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-5-phenyl-1H-imidazole exhibits significant biological activity, particularly in the fields of antiviral and antibacterial research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a thioether linkage, which is critical for its biological activity. The presence of the chloro and fluoro substituents on the benzyl group enhances its interaction with biological targets.

Antiviral Activity

Research has indicated that compounds structurally similar to this compound exhibit potent antiviral effects, particularly against HIV. For instance, derivatives with the 2-chloro-6-fluorobenzyl substitution have shown activity in inhibiting HIV-1 replication at picomolar concentrations. These compounds function by targeting the HIV reverse transcriptase, demonstrating a significant correlation between their chemical structure and antiviral potency .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In studies assessing the minimum inhibitory concentration (MIC) against various bacterial strains, compounds similar to this compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli . The MIC values ranged from 3.12 to 12.5 μg/mL, indicating a promising antibacterial profile when compared to standard antibiotics like ciprofloxacin .

The mechanisms underlying the biological activity of this compound can be attributed to its ability to interfere with key enzymatic processes in pathogens:

- Inhibition of Reverse Transcriptase : The compound's structural features allow it to bind effectively to the active site of HIV reverse transcriptase, inhibiting viral replication.

- Disruption of Bacterial Cell Wall Synthesis : The thioether group may play a role in disrupting bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antiviral Efficacy

A study highlighted the efficacy of various 2-chloro-6-fluorobenzyl derivatives against HIV-infected cells. The best-performing compounds exhibited selective inhibition with minimal cytotoxicity, suggesting a favorable therapeutic index for further development .

Case Study 2: Antibacterial Properties

In another investigation, a series of imidazole derivatives were synthesized and tested against clinical isolates of resistant bacteria. The results showed that compounds with similar structural motifs as this compound had enhanced activity against resistant strains, making them candidates for new antibacterial therapies .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 2-((2-chloro-6-fluorobenzyl)thio)-5-phenyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization reactions. A common approach is reacting 2-mercapto-5-phenyl-1H-imidazole with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N). Key optimizations include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while THF may improve selectivity for intermediates .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) can accelerate thioether formation .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct suppression .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole ring (e.g., protons at δ 7.2–7.8 ppm for aromatic groups) and benzylthio linkage (δ 4.3–4.5 ppm for SCH₂) .

- IR spectroscopy : Validate thioether (C-S stretch ~650 cm⁻¹) and imidazole NH (~3400 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: 373.06 for C₁₆H₁₁ClFN₂S) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

- X-ray crystallography (if crystalline) : Use SHELXL for refinement to resolve ambiguities in stereochemistry .

Q. How should researchers design initial biological screening assays for antimicrobial activity?

Methodological Answer:

- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using agar diffusion (MIC/MBC assays) .

- Controls : Include norfloxacin (antibacterial) and fluconazole (antifungal) as positive controls.

- Concentration range : 1–100 µg/mL in DMSO (≤1% v/v to avoid solvent toxicity) .

- Data interpretation : Compare zone-of-inhibition diameters to standards; use triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Replicate assays : Verify activity under identical conditions (e.g., pH, inoculum size) to rule out protocol variability .

- Analytical validation : Ensure compound purity (HPLC >95%) to exclude impurities as confounding factors .

- Mechanistic studies : Use enzymatic assays (e.g., DNA gyrase inhibition for antibacterials) to isolate target interactions .

- Meta-analysis : Compare structural analogs (e.g., nitro vs. fluoro substituents) to identify substituent-dependent trends .

Q. What strategies are effective for elucidating the mechanism of action in antimicrobial or anticancer assays?

Methodological Answer:

- Enzyme inhibition assays : Screen against target enzymes (e.g., S. aureus FabI for antibacterials) using spectrophotometric NADH depletion .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets (e.g., B-DNA groove or kinase active sites) .

- Cellular imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in cancer cells .

- Resistance studies : Serial passage assays to assess propensity for resistance development in bacterial models .

Q. How should structure-activity relationship (SAR) studies be designed to explore modifications in the benzylthio and phenyl substituents?

Methodological Answer:

- Substituent libraries : Synthesize analogs with halogen (Cl, F), electron-withdrawing (NO₂), and bulky (t-Bu) groups at the benzylthio and phenyl positions .

- Pharmacophore mapping : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with bioactivity .

- In vitro ADMET : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (HEK293 cell line) .

- Data integration : Multivariate analysis (PCA or PLS) to identify critical substituents for potency vs. toxicity .

Q. What advanced techniques are recommended for analyzing reactive intermediates during synthesis or degradation?

Methodological Answer:

- LC-MS/MS : Capture transient intermediates (e.g., nitroso derivatives during nitro group reduction) with high sensitivity .

- In situ IR/Raman spectroscopy : Monitor reaction kinetics (e.g., thiolate anion formation) in real time .

- DFT calculations : Gaussian 09 to model transition states and predict regioselectivity in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.